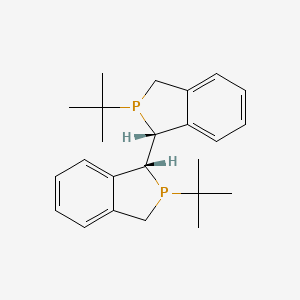

(1R,1'R,2S,2'S)-DuanPhos

Vue d'ensemble

Description

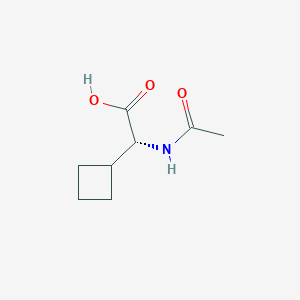

“(1R,1’R,2S,2’S)-2,2’-(((2-Aminopropane-1,3-diyl)bis(oxy))bis(methylene))bis(phenylcyclopropanecarboxamide)” is an impurity of Milnacipran, which is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia .

Synthesis Analysis

The synthesis of the target compounds was achieved using “(1R,1’R)-((2S,2’S)-2,2’-(((2,2’-difluoro-[1,1’-biphenyl]-4,4’-diyl)bis(azandiyl))bis(carbonyl))bis(pyrrolidine-2,1-diyl))bis(2-oxo-1-phenylethane-2,1-diyl))dicarbamate” and scandium(III) triflate as the optimized catalyst system .Molecular Structure Analysis

The molecular formula of “(1R,1’R,2S,2’S)-2,2’-(((2-Aminopropane-1,3-diyl)bis(oxy))bis(methylene))bis(phenylcyclopropanecarboxamide)” is C25H31N3O4 and the molecular weight is 437.53 .Chemical Reactions Analysis

Mivacurium chloride, a mixture of three stereoisomers including “(1R,1’R,2S,2’S)”, binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission .Physical And Chemical Properties Analysis

The partition coefficient of mivacurium chloride, which includes the “(1R,1’R,2S,2’S)” stereoisomer, is 0.015 in a 1-octanol/distilled water system at 25°C .Applications De Recherche Scientifique

Application in Asymmetric Catalysis

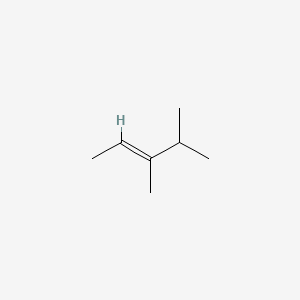

(1R,1'R,2S,2'S)-DuanPhos, an optically active reagent, is primarily used as a ligand for asymmetric catalysis. Its rhodium(I) complexes are highly enantioselective catalysts in homogeneous asymmetric hydrogenation reactions. This ligand is crucial in synthesizing optically active compounds, which are vital in the pharmaceutical and fine chemicals industries (Zhang, X., Zhang, X., & Li, W., 2014).

Synthesis and Characterization

The synthesis of this compound involves a series of reactions starting from 1,2-benzenedimethanol. The process includes creating a cyclic sulfate, followed by treatment with tert-butylphosphine, oxidation, and homocoupling, eventually leading to the formation of the desired ligand. The synthesized compound is purified and characterized using techniques like optical rotation and NMR spectroscopy. It appears as colorless crystals and is soluble in common organic solvents like THF and CH2Cl2 (Zhang, X., Zhang, X., & Li, W., 2014).

Practical Use in Catalysis

In practice, the this compound ligand, when combined with rhodium complexes, demonstrates high enantioselectivities (over 99% ee) and reactivities (up to 10,000 TON) in the hydrogenation of a variety of functionalized prochiral alkenes. This makes it a valuable tool for preparing various synthetically useful chiral compounds, enhancing the efficiency and effectiveness of synthetic processes in research and industry (Liu, D. & Zhang, X., 2005).

Enantioselective Synthesis

Additionally, this compound has been used in the enantioselective synthesis of β-substituted chiral allylic amines through Rh-catalyzed asymmetric hydrogenation. This process provides access to chiral allylic amines with excellent enantioselectivities and high regioselectivities, making them valuable chiral building blocks for pharmaceuticals (Wang, Q., Gao, W., Lv, H., & Zhang, X., 2016).

Versatility in Hydrogenation Reactions

The versatility of this compound is further highlighted in its use with iridium complexes, catalyzing the enantioselective hydrogenation of N-Arylimines. This process achieves excellent enantioselectivities and high turnover numbers, demonstrating the practical synthesis of chiral secondary amines (Li, W., Hou, G., Chang, M., & Zhang, X., 2009).

Mécanisme D'action

Target of Action

It’s known that this compound is used in the asymmetric synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , which suggests that it may interact with enzymes or other proteins involved in this synthetic process.

Mode of Action

It’s known to be involved in the sequence of reactions including ptc alkylation (sn2), homogeneous sn2′ cyclization followed by disassembly of the resultant ni (ii) complex . This suggests that it may interact with its targets through these chemical reactions.

Biochemical Pathways

Given its role in the synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , it may be involved in the biochemical pathways related to the synthesis and metabolism of this compound.

Result of Action

Given its role in the synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , it may have effects related to the synthesis and function of this compound at the molecular and cellular level.

Safety and Hazards

Orientations Futures

The asymmetric synthesis of “(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid” of high pharmaceutical importance has been described, which includes PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni(II) complex . This could potentially open up new avenues for the use of “(1R,1’R,2S,2’S)-DuanPhos” in pharmaceutical applications.

Propriétés

IUPAC Name |

(1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25?,26?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBRTCFUVLYSKU-URFUVCHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)P1CC2=CC=CC=C2[C@@H]1[C@H]3C4=CC=CC=C4CP3C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662330 | |

| Record name | (1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

528814-26-8 | |

| Record name | (1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid](/img/structure/B3029039.png)

![[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029044.png)